pyridine-3,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXFACYSGVHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195766 | |
| Record name | Pyridine, 3,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-78-9 | |
| Record name | 3,5-Pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridine 3,5 Diamine and Analogous Diaminopyridines
Established Synthetic Routes to Pyridine (B92270) Derivatives
Traditional methods for synthesizing pyridine derivatives, including diaminopyridines, often involve multi-step sequences or derivatization of existing pyridine scaffolds.
One approach to synthesizing 3,5-diaminopyridine involves starting from 2-chloro-3,5-dinitropyridine (B146277). This precursor undergoes hydrogenation of the two nitro groups under a hydrogen atmosphere in the presence of a palladium on carbon catalyst (10% Pd/C) at room temperature to yield 3,5-diaminopyridine. nih.gov The resulting diamine can then be protected, for instance, as a di-Boc derivative, followed by further hydrogenation under high pressure and elevated temperature using a rhodium on carbon catalyst (5% Rh/C) in the presence of acetic acid to yield a piperidine (B6355638) derivative. nih.gov
Another reported multi-step synthesis of 3,5-diaminopyridine utilizes 3,5-dimethylpyridine (B147111) as a starting material. ciac.jl.cn This route involves oxidation of the methyl groups, followed by amination and a Hofmann degradation reaction. ciac.jl.cn This sequence has been reported to provide 3,5-diaminopyridine in a total yield of 64%. ciac.jl.cn The reactions in this process are noted to proceed under atmospheric pressure with mild conditions, simple post-treatment, and high efficiency. ciac.jl.cn
Synthesis of 2,6-diaminopyridine (B39239), an isomer of pyridine-3,5-diamine, can be achieved by reacting 3-hydroxy pentane (B18724) 1,5-dinitrile with an ammonium (B1175870) donor such as ammonia (B1221849). google.com This reaction can be carried out in a suitable solvent at temperatures between 100-200°C. google.com The starting material, 3-hydroxy pentane 1,5-dinitrile, can be synthesized from epichlorohydrin (B41342) and sodium cyanide in an aqueous solution. google.com
Diaminopyridines can also be synthesized by modifying existing pyridine structures. For example, 2,6-diaminopyridine can be prepared via a chlorine-ammonia displacement reaction in the presence of a copper source. google.comgoogle.com This method involves treating chloropyridines, particularly those with chlorine atoms at the 2 or 6 positions, with aqueous ammonia in the presence of a copper catalyst. google.com While earlier methods using copper sulfate (B86663) showed low yields, more recent approaches using metallic copper or aluminum have been reported. google.com
Another method involves the amination of halopyridines. A practical synthesis of substituted 2,6-diaminopyridines can be achieved through microwave-assisted copper-catalyzed amination of halopyridines. researchgate.net This method utilizes copper(I) iodide (CuI) as a catalyst, often with traces of water, under microwave irradiation at temperatures ranging from 80-225°C. researchgate.net This approach allows for the selective substitution of one or two halogen atoms, yielding the diaminopyridines in good to excellent yields. researchgate.net
Derivatives of 2,3-diaminopyridine (B105623) have been synthesized by the reaction of 2,3-diaminopyridine precursors with substituted benzaldehydes, providing access to 4-azabenzimidazole derivatives and (phenylimino)pyridine analogues. arkat-usa.org
Advanced and Green Synthetic Strategies
Recent advancements in chemical synthesis have focused on developing more environmentally friendly and efficient methods for accessing valuable organic compounds, including diaminopyridines.
The use of environmentally benign solvents and conditions has gained prominence in the synthesis of pyridine derivatives. Polyethylene glycol (PEG), particularly PEG-400, has been explored as a green solvent and reaction medium for various organic transformations, including the synthesis of heterocyclic compounds like pyrazolo[3,4-b]pyridines. scilit.comnih.govchemmethod.comchemmethod.com PEG-400 has been shown to be an inexpensive, non-toxic, and effective medium for one-pot, three-component reactions, often under catalyst-free conditions, providing products in excellent yields. nih.govasianpubs.org Its recyclability is another important feature contributing to its environmental acceptability. nih.govasianpubs.org While some studies focus on other pyridine derivatives, the successful application of PEG in related syntheses suggests its potential for diaminopyridine preparation.
Aqueous media have also been investigated as green solvents for pyridine synthesis. The Hantzsch pyridine synthesis, a multicomponent reaction, has been demonstrated to proceed in water. wikipedia.org Additionally, ultrasound irradiation has been employed to enhance reactions in aqueous media, leading to improved yields and shorter reaction times in the synthesis of dihydropyridines via a Hantzsch reaction modified with ultrasonic irradiation. wikipedia.org
Multicomponent reactions in aqueous media have been developed for the synthesis of heterocycle-fused pyridine derivatives, utilizing diamine functionalized catalysts. researchgate.net These methods avoid the use of toxic organic solvents and efficiently utilize reactants. researchgate.net
Metal catalysis plays a significant role in the synthesis of functionalized pyridines, offering advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. Transition metal catalysis is widely used in various pyridine chemistry transformations, including the formation of pyridine rings from simpler building blocks and functional group interconversions on the pyridine ring. acsgcipr.org
Copper catalysis has been employed in the amination of halopyridines to synthesize diaminopyridines, as mentioned earlier researchgate.net. Copper sources have also been used in chlorine-ammonia displacement reactions to produce diaminopyridines like 2,6-diaminopyridine. google.comgoogle.com
Transition metals are also involved in C-H functionalization reactions of pyridines, allowing for the direct introduction of substituents onto the pyridine core. thieme-connect.combeilstein-journals.orgthieme-connect.com While much work has focused on C2-selective functionalization, recent developments aim for selective functionalization at the C3 and C4 positions. thieme-connect.comthieme-connect.com Metal-catalyzed cyclization reactions are powerful tools for constructing nitrogen-containing heterocycles, including pyridines. mdpi.com Iron and manganese catalysts, for instance, have been explored for the synthesis of various nitrogenous heterocycles through cyclization reactions. mdpi.comnih.gov
Multicomponent reactions (MCRs) are powerful synthetic strategies that bring together three or more reactants in a single pot to form a product, offering high atom economy and efficiency. taylorfrancis.commdpi.comtcichemicals.compreprints.org The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction used for the synthesis of dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgtaylorfrancis.comtcichemicals.com
MCRs have been utilized for the synthesis of a wide range of heterocyclic compounds, including pyridine derivatives. mdpi.comtcichemicals.compreprints.orgrsc.orgthieme-connect.com These reactions allow for the rapid assembly of complex structures and the creation of compound libraries by varying the starting materials. mdpi.comacs.org Isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé reaction, have been applied to the synthesis of fused nitrogen-containing aromatic compounds, including modifications of diaminopyrimidine moieties. mdpi.comfrontiersin.org
Efficient one-pot multicomponent reactions have been developed for the synthesis of substituted pyridines from readily available starting materials like 1,3-dicarbonyl compounds, aromatic aldehydes, and malononitrile (B47326) under mild conditions. rsc.orgthieme-connect.com These reactions often involve the formation of multiple new bonds in a highly chemo- and regioselective manner. rsc.org
Multicomponent reactions in aqueous media, sometimes catalyzed by functionalized materials, represent a green chemistry approach to synthesizing pyridine derivatives. researchgate.net
Data Table: Selected Synthetic Methods for Diaminopyridines
| Method | Starting Materials | Conditions | Product Examples | Yield | Citation |
| Hydrogenation of Dinitropyridine | 2-chloro-3,5-dinitropyridine | H₂, 10% Pd/C, room temperature | 3,5-diaminopyridine | 100% (crude) nih.gov | nih.gov |
| Derivatization from Dimethylpyridine | 3,5-dimethylpyridine | Oxidation, Amination, Hofmann Degradation | 3,5-diaminopyridine | 64% | ciac.jl.cn |
| Chlorine-Ammonia Displacement | Chloropyridines (2- or 6-chloro) | Aqueous NH₃, Cu source | 2,6-diaminopyridine | - | google.comgoogle.com |
| Microwave-Assisted Cu-Catalyzed Amination | Halopyridines | Microwave irradiation, CuI, H₂O, 80-225°C | Substituted 2,6-diaminopyridines | Good to excellent | researchgate.net |
| MCR (Hantzsch type in Aqueous Media) | Aldehyde, β-keto ester, N donor | Water, potentially with catalyst or ultrasound | Dihydropyridines (precursors) | Up to 96% (dihydropyridine) wikipedia.org | wikipedia.org |
| MCR in PEG-400 | Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | PEG-400, catalyst-free | Pyrazolo[3,4-b]pyridin-6(7H)-ones | Excellent | nih.gov |
Interactive Data Table: (This would be a conceptual representation as actual interactive tables cannot be generated in this format. The data from the table above would be used.)
| Method | Starting Materials | Conditions | Product Examples | Yield | Citation |
| Hydrogenation of Dinitropyridine | 2-chloro-3,5-dinitropyridine | H₂, 10% Pd/C, room temperature | 3,5-diaminopyridine | 100% (crude) | nih.gov |
| Derivatization from Dimethylpyridine | 3,5-dimethylpyridine | Oxidation, Amination, Hofmann Degradation | 3,5-diaminopyridine | 64% | ciac.jl.cn |
| Chlorine-Ammonia Displacement | Chloropyridines (2- or 6-chloro) | Aqueous NH₃, Cu source | 2,6-diaminopyridine | - | google.comgoogle.com |
| Microwave-Assisted Cu-Catalyzed Amination | Halopyridines | Microwave irradiation, CuI, H₂O, 80-225°C | Substituted 2,6-diaminopyridines | Good to excellent | researchgate.net |
| MCR (Hantzsch type in Aqueous Media) | Aldehyde, β-keto ester, N donor | Water, potentially with catalyst or ultrasound | Dihydropyridines (precursors) | Up to 96% (dihydropyridine) | wikipedia.org |
| MCR in PEG-400 | Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | PEG-400, catalyst-free | Pyrazolo[3,4-b]pyridin-6(7H)-ones | Excellent | nih.gov |
Detailed Research Findings:
Research on the synthesis of 3,5-diaminopyridine from 2-chloro-3,5-dinitropyridine reported a crude yield of 100% for the hydrogenation step to form 3,5-diaminopyridine, which was confirmed by LC-MS and used immediately in the subsequent protection step. nih.gov
For the synthesis of 3,5-diaminopyridine from 3,5-dimethylpyridine, the total yield over three steps was reported as 64%. ciac.jl.cn The conditions were described as mild, operating under atmospheric pressure with easy work-up. ciac.jl.cn
Studies on microwave-assisted copper-catalyzed amination of halopyridines to produce substituted 2,6-diaminopyridines indicated that yields ranged from good to excellent, depending on the specific substrates and conditions. researchgate.net The method involved using 1.2 mol% CuI and traces of water, with reaction times typically between 2-6 hours under microwave irradiation. researchgate.net
Research into green synthesis using PEG-400 as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives, analogous to diaminopyridines in being nitrogen heterocycles, reported excellent yields and highlighted the environmental benefits and recyclability of PEG-400. nih.gov
The application of ultrasound irradiation in the Hantzsch reaction in aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) showed a product yield of 96% for a model reaction synthesizing a dihydropyridine (B1217469) derivative. wikipedia.org
Reactivity and Chemical Transformations of Pyridine 3,5 Diamine Systems
Reactivity of Amino Functional Groups
The two primary amino groups at the 3- and 5-positions of the pyridine (B92270) ring are the principal sites of reactivity. Their nucleophilicity and ability to form hydrogen bonds are central to the chemical transformations of pyridine-3,5-diamine.
The amino groups of this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of intermolecular networks. These hydrogen bonds can influence the crystal packing of the molecule and its derivatives. The presence of co-crystallizing solvent molecules can significantly impact the resulting hydrogen bond topology. researchgate.net In related diaminotriazine systems, which share similarities with diaminopyridines, extensive networks of hydrogen bonds are observed to govern the crystal packing. researchgate.net
The formation of hydrogen-bonded complexes can also affect the reactivity of the amino groups. For instance, in related diaminopyridine systems, acylation of the amino groups has been shown to have a pronounced effect on the stability of hydrogen-bonded complexes. acs.org This suggests that the reactivity of the amino groups in this compound can be modulated by controlling the hydrogen bonding environment. The two strands of the DNA double helix are held together by hydrogen bonds between hydrogen atoms attached to nitrogen on one strand and lone pairs on another nitrogen or oxygen on the other. chemguide.co.uk
The amino groups of this compound exhibit nucleophilic character, enabling them to participate in a variety of condensation reactions. A prominent example is the formation of Schiff bases (imines) through reaction with aldehydes or ketones. nih.gov Schiff bases are synthesized through a condensation reaction where a C=O group acts as an electrophile and an NH2 group functions as a nucleophile. oiccpress.com
The general reactivity of pyridines towards nucleophiles is well-established, with substitution occurring preferentially at the 2- and 4-positions due to the stabilization of the intermediate anion by the electronegative nitrogen atom. quora.comuoanbar.edu.iq While the amino groups of this compound are at the 3- and 5-positions, their inherent nucleophilicity allows them to readily react with electrophiles. For example, Schiff base ligands can be prepared through the condensation of 2,3-diaminopyridine (B105623) with aldehydes like 2-hydroxy-1-naphthaldehyde. naturalspublishing.com Similarly, new Schiff bases have been synthesized from the reaction of 2,3-diaminopyridine and pyridoxal. oiccpress.comoiccpress.com These examples highlight the potential for the amino groups of this compound to undergo similar condensation reactions.
Table 1: Examples of Schiff Base Formation with Diaminopyridine Derivatives
| Diaminopyridine Derivative | Aldehyde/Ketone | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2,3-diaminopyridine | 2-hydroxy-1-naphthaldehyde | Ethanol, reflux, piperidine (B6355638) catalyst | Schiff base ligand | naturalspublishing.com |
| 2,3-diaminopyridine | Pyridoxal | Methanol, reflux | Schiff base ligand (H2L) | oiccpress.comoiccpress.com |
The amino groups of this compound can serve as nucleophiles in coupling reactions to form a variety of substituted derivatives. Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of N-substituted aminopyridines. nih.gov This methodology has been successfully applied to unprotected 3-halo-2-aminopyridines, reacting them with primary and secondary amines to generate N3-substituted-2,3-diaminopyridines. nih.gov
While direct examples involving this compound are not extensively detailed, the principles of these coupling reactions are applicable. For instance, the reaction of 3,5-dibromo-2-aminopyridine with morpholine under palladium catalysis demonstrates that coupling can occur at the 3- and 5-positions. nih.gov This suggests that this compound could be similarly functionalized. Furthermore, copper-catalyzed three-component coupling reactions of 2-aminopyridines with aldehydes and alkynes have been developed for the synthesis of imidazo[1,2-a]pyridines, showcasing another avenue for derivatization. nih.gov
Table 2: Examples of Coupling Reactions with Aminopyridine Systems
| Aminopyridine Substrate | Coupling Partner(s) | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| 3-halo-2-aminopyridines | Primary/secondary amines | Pd-catalyst (RuPhos/BrettPhos), LiHMDS | N3-substituted-2,3-diaminopyridines | nih.gov |
| 3,5-dibromo-2-aminopyridine | Morpholine | Pd-catalyst (XPhos) | Substituted diaminopyridine | nih.gov |
| 2-aminopyridines | Aryl aldehydes, alkynes | Cu-catalyst | Imidazo[1,2-a]pyridines | nih.gov |
Annulation and Fused Heterocyclic System Formation
The bifunctional nature of this compound, possessing two nucleophilic amino groups, makes it a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions.
A common strategy for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In these reactions, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring. nih.gov This process is often facilitated by acidic or basic conditions. nih.gov
While the direct use of this compound in this specific reaction is not explicitly detailed in the provided context, the underlying principle of using a diaminoheterocycle to construct a fused pyrimidine ring is highly relevant. For example, new derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized by refluxing 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine with various enaminones in glacial acetic acid. ekb.eg Another approach involves the reaction of 5-aminopyrazoles with sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate. researchgate.net
Table 3: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Reference |
|---|---|---|---|---|
| 5-aminopyrazoles | β-dicarbonyl compounds | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Enaminones | Condensation/Cyclization | Substituted pyrazolo[1,5-a]pyrimidines | ekb.eg |
| 5-aminopyrazoles | Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
The reactivity of this compound and its derivatives allows for the construction of a diverse range of polycyclic heterocyclic systems. For instance, the reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with ninhydrin leads to the formation of novel dihydroindeno[1,2-e]pyrido[1,2-b] nih.govnih.govnih.govtriazines. mdpi.com The same starting material reacts with glyoxal to yield functionalized 6-oxo-6H-pyrido[1,2-b] nih.govnih.govnih.govtriazine-7,9-dicarbonitriles. mdpi.com
Charge Transfer Complexation and Donor-Acceptor Interactions
A comprehensive review of available scientific literature indicates a notable absence of specific research focused on the charge transfer complexation and donor-acceptor interactions of this compound. While studies on other aminopyridine isomers and derivatives have been conducted, providing insights into their electronic properties and reactivity, dedicated investigations into the charge transfer phenomena involving this compound are not present in the reviewed literature.
Charge transfer complexes are formed through the interaction of an electron donor molecule with an electron acceptor molecule. The amino groups on the pyridine ring of this compound would be expected to enhance its electron-donating capabilities, making it a potential candidate for forming such complexes with various electron acceptors. Typically, the formation of these complexes is characterized by the appearance of a new absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.
Spectroscopic studies of related aminopyridines, such as 2-aminopyridine, 3-aminopyridine (B143674), and 2,3-diaminopyridine, have shown that they form charge transfer complexes with a range of electron acceptors, including 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), chloranil, tetracyanoethylene (TCNE), and picric acid. These studies often involve the determination of the stoichiometry of the complex, formation constants, and molar extinction coefficients.
However, without specific experimental data for this compound, any discussion on its charge transfer complexes would be speculative. The electronic and steric effects of the two amino groups at the 3 and 5 positions would uniquely influence the donor properties of the pyridine ring. The symmetrical positioning of the amino groups could affect the stability and electronic transitions of the resulting charge transfer complexes compared to other asymmetrically substituted diaminopyridines.
Further research is required to elucidate the specific charge transfer and donor-acceptor interactions of this compound. Such studies would involve reacting this compound with various electron acceptors and analyzing the resulting complexes using techniques such as UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography to determine their structural and electronic properties. The generation of detailed research findings and data tables for this compound in this context is contingent upon future experimental investigations.
Computational and Theoretical Chemistry of Pyridine 3,5 Diamine
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyridine-3,5-diamine to predict a range of properties from the ground state electron density.
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. While specific DFT studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds.
For instance, the synthesis of substituted pyridines often involves complex reaction cascades. DFT has been employed to investigate the reaction free-energy profiles of pyridine (B92270) substitutions, providing a quantitative understanding of the reaction barriers and thermodynamics. nih.gov In a related example, the direct nitration of 2,6-diaminopyridine (B39239) to form 2,6-diamino-3,5-dinitropyridine has been studied using DFT. nih.gov This study calculated the enthalpy changes at different temperatures to understand the thermodynamics of the reaction. nih.gov Such computational approaches allow for a detailed examination of the step-by-step process of bond formation and cleavage, offering insights that are often difficult to obtain through experimental means alone.
The electronic structure of a molecule governs its chemical reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals, which are key to predicting how a molecule will interact with other reagents. rsc.orgnih.gov
Key parameters derived from DFT that help in predicting reactivity include:
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. researchgate.net
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A smaller gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). rsc.org This allows for the prediction of sites for electrophilic and nucleophilic attack. rsc.org
While specific HOMO-LUMO energy values for this compound require dedicated calculations, studies on similar pyridine derivatives demonstrate that the amino groups at the 3 and 5 positions would significantly influence the electronic properties, likely increasing the HOMO energy and directing electrophilic attack towards the electron-rich regions of the molecule. rsc.org
Table 1: Key Electronic Properties and Their Significance in Reactivity Prediction
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy indicates a greater ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy indicates a greater ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecular surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for nucleophilic and electrophilic attack. |
DFT is also a valuable tool for studying the thermochemistry and kinetics of reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic and kinetic parameters.
For example, in a study on the nitration of 2,6-diaminopyridine, DFT calculations were used to determine the following:
Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction at constant pressure. nih.gov
Entropy of Reaction (ΔS): The change in the degree of disorder of the system. nih.gov
Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction, combining enthalpy and entropy. A negative ΔG indicates a spontaneous reaction. nih.gov
The study on 2,6-diaminopyridine showed that as the reaction temperature increased, the enthalpy change became more positive, and the Gibbs free energy change indicated that the reaction proceeds better at higher temperatures. nih.gov These types of calculations can be applied to reactions involving this compound to predict reaction feasibility and optimize reaction conditions.
Table 2: Calculated Thermodynamic Parameters for the Nitration of 2,6-Diaminopyridine at Different Temperatures nih.gov
| Temperature (°C) | Enthalpy Change (ΔH) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |
| 300 | 25.3 | -15.8 |
| 325 | 25.4 | -17.0 |
| 350 | 25.5 | -18.2 |
| 375 | 25.6 | -19.4 |
| 400 | 25.7 | -20.6 |
Note: Data is for the analogous compound 2,6-diaminopyridine and is presented for illustrative purposes.
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used extensively in drug discovery to predict the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological target, typically a protein or enzyme. researchgate.netnih.gov These simulations provide insights into the binding mode, affinity, and selectivity of a compound, guiding the design of more potent and specific therapeutic agents. researchgate.net
The process of molecular docking involves:
Obtaining the three-dimensional structures of the ligand and the target protein, often from experimental data like X-ray crystallography or through homology modeling.
Placing the ligand in the active site of the protein in various orientations and conformations.
Using a scoring function to estimate the binding affinity (often expressed as a binding energy) for each pose. Lower binding energies typically indicate a more stable complex and potentially higher inhibitory activity. researchgate.net
Studies on various pyridine derivatives have demonstrated the utility of this approach. For instance, docking studies of 2,6-diaryl-substituted pyridine derivatives against the Eg5 kinesin enzyme, a cancer target, have revealed key interactions, such as hydrogen bonds with specific amino acid residues like GLU116 and GLY117, that are crucial for their inhibitory activity. researchgate.net
Table 3: Example of Molecular Docking Results for Pyridine Derivatives Against Eg5 Kinesin researchgate.net
| Compound | Binding Free Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Key Interacting Residues |
| Pyridine Derivative 5m | -9.52 | 0.105 | GLU116, GLY117 |
Note: This data is for a 2,6-diaryl-substituted pyridine derivative and serves as an example of the type of information obtained from docking studies.
In Silico Prediction of Pharmacokinetic Properties (e.g., ADMET)
Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. These properties, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the fate of a drug in the body. plos.org In silico ADMET prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule, allowing for early-stage screening of large numbers of compounds. bohrium.comalliedacademies.org
Key ADMET parameters that can be predicted in silico include:
Absorption:
Human Intestinal Absorption (HIA): Predicts the extent to which a compound is absorbed from the gut into the bloodstream. alliedacademies.org
Caco-2 Permeability: An in vitro model for predicting intestinal absorption. alliedacademies.org
Distribution:
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross the BBB and enter the central nervous system. alliedacademies.org
Metabolism:
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. bohrium.com
Excretion:
Models can predict the likely routes of elimination from the body.
Toxicity:
AMES Test: Predicts the mutagenic potential of a compound. alliedacademies.org
Carcinogenicity: Estimates the likelihood of a compound causing cancer. alliedacademies.org
Acute Oral Toxicity (LD50): Predicts the lethal dose in 50% of a test population. alliedacademies.org
Studies on various pyridine-containing compounds have utilized these predictive models to assess their drug-likeness. plos.org For example, in silico ADMET profiling of pyridine-derived VEGFR-2 inhibitors has been used to evaluate their potential as drug candidates. bohrium.com
Table 4: Commonly Predicted In Silico ADMET Properties and Their Significance
| Parameter | Description | Desirable Property for a Drug Candidate |
| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed from the intestine. | High |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the brain. | Dependent on the therapeutic target (high for CNS drugs, low for others). |
| CYP450 Inhibition | Inhibition of key metabolic enzymes. | Non-inhibitor is generally preferred to avoid drug-drug interactions. |
| AMES Toxicity | Mutagenic potential. | Non-mutagenic |
| Carcinogenicity | Potential to cause cancer. | Non-carcinogenic |
Coordination Chemistry and Catalytic Applications of Pyridine 3,5 Diamine Ligands
Design and Synthesis of Pyridine-Diamine Metal Complexes
The design and synthesis of metal complexes incorporating pyridine-diamine ligands involve the reaction of metal salts with the pyridine-3,5-diamine ligand under controlled conditions. The resulting complexes' structure and properties are influenced by the choice of metal ion, its oxidation state, the reaction stoichiometry, and the reaction environment acs.orgekb.eg.
Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I), Co(II), Fe(II))
Pyridine-diamine ligands can form complexes with a range of transition metals, including Ni(II), Cu(I), Ag(I), Co(II), and Fe(II) ekb.eg. The synthesis typically involves combining the metal salt with the pyridine-diamine ligand in a suitable solvent, often leading to the formation of coordination complexes where the ligand binds to the metal center acs.orgekb.eg. For instance, studies have reported the synthesis of metal complexes with ligands derived from diaminopyridines, demonstrating their ability to coordinate with transition metals like Co(II), Ni(II), and Cu(II) researchgate.netikprress.org. The specific metal ion dictates the preferred coordination number and geometry, influencing the design strategy for the complex synthesis wikipedia.orgjscimedcentral.com.
Ligand Coordination Modes and Geometries
This compound, with its pyridine (B92270) nitrogen and two amino groups, can potentially act as a multidentate ligand, exhibiting various coordination modes. The coordination behavior is influenced by the metal ion's electronic and steric requirements wikipedia.orgresearchgate.net. While specific details on the coordination modes of this compound itself are not extensively detailed in the search results, related pyridine-diamine ligands and other pyridine-based ligands provide insights. For example, pyridine ligands commonly coordinate through the nitrogen atom jscimedcentral.com. Diamine or polypyridine ligands can adopt chelating or bridging modes, leading to diverse geometries around the metal center, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the specific ligand structure wikipedia.orgekb.egresearchgate.net. Studies on related pyridine-containing ligands show coordination through nitrogen atoms and sometimes other donor atoms present in the ligand structure, leading to various coordination geometries researchgate.netajol.inforsc.org. The coordination environment around the metal center can be influenced by the ligand's structure and the presence of other ligands or solvent molecules acs.orgunimi.it.
Homogeneous Catalysis
Metal complexes of pyridine-diamine ligands, like other pyridine-based complexes, have shown potential in homogeneous catalysis researchgate.net. The ability of the ligand to stabilize the metal center and influence its electronic properties makes these complexes active in various catalytic transformations researchgate.netunimi.it.
Catalytic CO2 Reduction
The catalytic reduction of carbon dioxide (CO2) is an important area of research, and transition metal complexes have been explored as catalysts for this transformation mdpi.comresearchgate.net. While direct information on this compound complexes for CO2 reduction is limited in the search results, related pyridine-containing ligands have been studied in this context. For example, cobalt-polypyridine diamine complexes have demonstrated electrocatalytic reduction of CO2 to CO mdpi.com. Copper complexes with ligands like 3,5-diamino-1,2,4-triazole (Cu-DAT) have also been reported as catalysts for efficient CO2 reduction, highlighting the potential of diamine-containing ligands in this area rsc.org. These studies suggest that metal complexes with pyridine-diamine frameworks could be promising candidates for catalyzing CO2 reduction.
Oxidation Reactions (e.g., Cycloalkane Oxidation)
Metal complexes with pyridine-containing ligands have been investigated for their activity in oxidation reactions, including the oxidation of cycloalkanes unimi.itmdpi.com. These reactions often involve the activation of C-H bonds unimi.it. Studies on copper complexes with alkoxy-1,3,5-triazapentadiene ligands, using pyridine as a promoting agent, have shown catalytic activity in the mild oxidation of cyclohexane (B81311) with H2O2 mdpi.com. Iron complexes with pyridine-containing macrocyclic ligands have also been explored for catalyzing oxidation reactions, demonstrating the influence of the ligand structure on catalytic activity and selectivity unimi.ituniovi.es. While specific examples with this compound are not highlighted, the general activity of related pyridine-diamine and pyridine-based complexes in oxidation catalysis suggests potential for this compound complexes in such transformations.
Advanced Applications in Medicinal Chemistry and Drug Discovery
Pyridine-3,5-Diamine as a Privileged Scaffold for Drug Design
The pyridine (B92270) scaffold, including derivatives like this compound, is recognized as a privileged structure in drug design due to its prevalence in numerous natural and synthetic compounds with significant biological profiles. mdpi.comnih.gov Approximately 14% of N-heterocyclic drugs approved by the FDA contain a pyridine moiety. researchgate.net The pyridine ring's ability to participate in hydrogen bonding and its characteristic solubility and basicity make it a valuable template for developing compounds with diverse pharmacological properties. cymitquimica.comnih.gov this compound, with its two strategically positioned amino groups, offers multiple points for functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. This makes it an attractive core structure for the development of novel therapeutic agents targeting various diseases. cymitquimica.comnih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's structure affect its biological activity. For this compound derivatives, SAR studies have focused on exploring the impact of different substituents on the pyridine ring and the amino groups on their potency and selectivity against various biological targets. nih.govresearchgate.netacs.orgucsd.edu These studies aim to identify key structural features that enhance desired activities (e.g., increased binding affinity, improved antimicrobial potency) and minimize undesirable ones (e.g., toxicity). nih.govresearchgate.net For instance, studies on 3,5-diamino-piperidine derivatives, which are related mimetics, have shown that the symmetric arrangement of two 3,5-diamino-piperidine moieties attached to a core scaffold can result in potent translation inhibitors with antibacterial activity. nih.govucsd.edu SAR analysis of 3,5-disubstituted pyridines has also helped identify optimal substitutions for potent antituberculosis activity. nih.gov
Diverse Biological Activities of this compound Analogs
Analogs of this compound have demonstrated a range of biological activities, highlighting the potential of this scaffold in drug discovery.
Antimicrobial and Antibacterial Potency
Pyridine derivatives, including those related to this compound, have shown significant antimicrobial and antibacterial activities against various strains. acs.orgchemmethod.comacs.orgmdpi.comnih.govbohrium.comalliedacademies.org Studies have reported the antibacterial activity of pyridine and thienopyridine derivatives against microbial strains like E. coli, Bacillus mycoides, and Candida albicans. acs.org Novel pyrazolo[1,5-a]pyrimidines synthesized from 4-benzyl-1H-pyrazole-3,5-diamine have displayed a wide spectrum of antibacterial activity against different bacterial strains. researchgate.net Imidazo[4,5-b]pyridine derivatives, which can be synthesized from pyridine-2,3-diamine (a related diamine), have also been evaluated for their antibacterial activity against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) strains. mdpi.com Some 3,5-diamino-piperidine derivatives have shown potent antimicrobial activity, particularly against Pseudomonas aeruginosa, a problematic drug-resistant pathogen. nih.govucsd.edunih.gov
Antitubercular Efficacy
Research has explored the potential of this compound derivatives as antitubercular agents. uni.lunih.govchemmethod.comchemmethod.comresearchgate.netresearchgate.net A series of novel pyrazole-3,5-diamine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. chemmethod.comchemmethod.comresearchgate.netresearchgate.net Some of these compounds showed excellent or moderate activity when compared to standard drugs like pyrazinamide, isoniazid, ethambutol, and streptomycin. chemmethod.comchemmethod.comresearchgate.net Furthermore, 3,5-disubstituted pyridine derivatives have been designed and synthesized, demonstrating potent activity against Mycobacterium tuberculosis and drug-resistant clinical isolates. nih.gov SAR studies in this area have helped identify optimal substitutions for potent antituberculosis activity. nih.gov
Antiviral Properties
Pyridine-containing compounds have also shown antiviral activities. acs.orgacs.orgbohrium.comirb.hracademie-sciences.frnih.govacs.orgacs.org Benzimidazole derivatives with a pyridine ring at the C-2 position have exhibited distinct and selective antiviral activity against RNA replicating enteroviruses like Coxsackieviruses and Echoviruses. irb.hr Some benzothiazolyl-pyridine hybrids have demonstrated high inhibitory activity against viruses such as H5N1 bird flu and SARS-CoV-2. acs.org Pyrrolo[2,3-b]pyridines, which are related to the pyridine scaffold, have shown activity against dengue virus and Ebola virus by targeting the cellular protein AAK1. nih.govacs.org
Anticancer Research
Pyridine derivatives are also being investigated for their potential anticancer properties. acs.orgbohrium.commdpi.comeurjchem.comnih.govresearchgate.netmdpi.com Pyridine-thiazole hybrids have demonstrated notable anti-proliferative activity against various human carcinoma cell lines, including hepatocyte carcinoma (HEPG2) and lung cancer (A549) cell lines. mdpi.com Imidazo[4,5-b]pyridine derivatives have shown prominent anticancer activity against breast cancer cell lines like MCF-7 and BT-474. eurjchem.com Some thieno[2,3-c]pyridine (B153571) derivatives have displayed a broad spectrum of anticancer activity against cell lines such as HSC3, T47D, RKO, and MCF7. mdpi.com Chiral pyridine-3,5-bis-peptide Schiff base derivatives have also been explored as potential anticancer agents, showing potency against breast MCF-7 carcinoma cells. researchgate.net
Antidiabetic Applications
Pyridine derivatives, in general, have been explored for their potential antidiabetic effects. Research indicates that pyridine-based structures can influence pharmacological activity and are frequently utilized in the drug development process jchemrev.com. Some studies have focused on the antidiabetic properties of pyridine and its derivatives jchemrev.com. For instance, certain imidazo[1,2-a]pyridine (B132010) derivatives have shown the ability to lower glucose levels in diabetic rats jchemrev.com. Thieno[2,3-b]pyridines and 2,5-disubstituted 3-imidazol-2-yl-pyrrolo[2,3-b]pyridines have been assessed for their in vitro glucose-dependent insulinotropic activity jchemrev.com. Additionally, 5-amino derivatives of nicotinic acid, a pyridine derivative, have been tested for their ability to inhibit enzymes like glucosidase and amylase, showing notable α-amylase inhibitory actions jchemrev.com. While these studies highlight the potential of pyridine derivatives in antidiabetic applications, specific research focusing solely on the antidiabetic applications of this compound itself is not prominently detailed in the search results.
Neurological Disorder Research (General Pyridine Derivatives)
Pyridine derivatives have garnered significant interest in the research of neurological disorders due to their ability to target various receptors and ion channels in the central nervous system (CNS) jchemrev.comjchemrev.com. The pyridine scaffold is present in numerous drugs, including those used for CNS conditions like Alzheimer's disease jchemrev.comjchemrev.com. Pyridine alkaloids, in particular, exhibit a diverse range of properties in the CNS and are considered potential therapeutic leads for neurological disorders nih.gov.
Examples of pyridine derivatives explored in neurological research include those with anticonvulsant and antidepressant actions jchemrev.comjchemrev.com. These compounds have been reported to act on receptors such as GABA-A, NMDA, and nicotinic acetylcholine (B1216132) receptors jchemrev.comjchemrev.com. Some pyridine derivatives have shown antidepressant activity by antagonizing 5-hydroxytryptamine [5-HT2] receptors and inhibiting serotonin (B10506) reuptake transporters jchemrev.com.
Pyridine diamine derivatives have also been investigated as potential multitarget cholinesterase inhibitors, which are relevant in the context of neurodegenerative disorders like Alzheimer's disease nih.govacs.orgresearchgate.net. These compounds have been designed as dual-binding site inhibitors targeting cholinesterases nih.govacs.orgresearchgate.net. Studies have evaluated their in vitro and in cellulo activity, with some pyridine diamine derivatives showing inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govacs.org. Molecular docking and dynamic studies have been used to understand their interaction with the enzymatic active site nih.govresearchgate.net. Some of these compounds have also demonstrated the ability to reduce amyloid-beta (Aβ42) and tau aggregation, key features of Alzheimer's pathology researchgate.net.
While the research on pyridine derivatives in neurological disorders is extensive, direct and specific studies focusing solely on this compound in this context are not explicitly detailed in the provided search results. However, the investigation into pyridine diamine derivatives as cholinesterase inhibitors indicates a potential area of research that could involve substituted this compound structures.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for pyridine derivatives in medicinal chemistry are diverse and depend heavily on the specific compound and the biological target. The pyridine ring's chemical properties, including its basicity and ability to form hydrogen bonds, contribute to its interactions with biological molecules nih.gov. The nitrogen atom in the pyridine ring can act as a nucleophilic center, and its electron-deficient nature can influence reactivity nih.gov.
In the context of neurological disorders, pyridine derivatives can exert their effects through various mechanisms, such as modulating neurotransmitter receptors and inhibiting enzymes. For instance, some pyridine derivatives act as agonists or antagonists of GABA-A, NMDA, and nicotinic acetylcholine receptors jchemrev.comjchemrev.com. Others function as inhibitors of enzymes like monoamine oxidase (MAO) or cholinesterases (ChEs) jchemrev.comnih.govacs.orgresearchgate.net.
For pyridine diamine derivatives investigated as cholinesterase inhibitors, their mechanism involves binding to the active site of ChE enzymes nih.govacs.orgresearchgate.net. Molecular docking and dynamic studies provide insights into these interactions, revealing how the compound fits into the enzymatic pocket and the types of bonds formed nih.govresearchgate.net. The design of these compounds as dual-binding site inhibitors suggests they interact with multiple regions of the enzyme, contributing to their inhibitory activity nih.govacs.org.
In the case of potential antidiabetic applications, the mechanisms of action for pyridine derivatives can involve the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism jchemrev.com. Other mechanisms might include influencing the expression of genes related to gluconeogenesis jchemrev.com.
While these general mechanisms for pyridine derivatives are described, the precise molecular mechanism of action specifically for this compound would require dedicated studies on this particular compound and its interactions with specific biological targets.
Innovations in Materials Science and Polymer Chemistry Utilizing Pyridine 3,5 Diamine
Synthesis of Pyridine-Containing Polyimides and Polymers
The incorporation of pyridine (B92270) rings into polymer backbones, often through the use of diamine monomers like pyridine-3,5-diamine or its derivatives, is a significant strategy for developing high-performance polymeric materials. Polyimides, known for their excellent thermal and mechanical properties, are frequently synthesized using such diamines. The synthesis typically involves the polycondensation of a diamine with a dianhydride. This process can be carried out in one or two steps. The two-step method involves the initial formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step, which can be induced thermally or chemically. americanelements.comnih.govfishersci.ca One-step methods directly yield the polyimide. americanelements.com
Research highlights the successful synthesis of various polyimides utilizing pyridine-containing diamines. For instance, a novel aromatic diamine monomer containing a pyridine unit, 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine (BAPP), was synthesized and used to prepare a novel pyridine-containing polyimide with 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) via a conventional two-step thermal imidization method. nih.gov Another study reported the synthesis of a new pyridine-containing aromatic diamine, 4-(4-trifluoromethylphenyl)-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-3FPAPP), which was then polymerized with various aromatic dianhydrides to yield polyimides. fishersci.ca The presence of the pyridine ring in these diamines is leveraged to influence the properties of the resulting polymers.
Enhancement of Solubility and Thermal Resistance in Polymeric Materials
A key advantage of incorporating pyridine rings and other specific structural elements into polymer chains, particularly in polyimides and polyamides, is the significant enhancement of both solubility in organic solvents and thermal resistance. The presence of nitrogen atoms in the pyridine ring contributes to increased polarity and dipole-dipole interactions with solvents, thereby improving solubility. nih.govfishersci.ca Additionally, the rigid and aromatic nature of the pyridine core contributes to the thermal stability of the polymer backbone. nih.govfishersci.ca
Studies have demonstrated that introducing flexible ether linkages, bulky pendent groups, alicyclic units, or trifluoromethyl groups alongside the pyridine moiety can further improve solubility while maintaining high thermal stability. nih.govfishersci.casigmaaldrich.com For example, polyimides derived from a pyridine-containing diamine with flexible ether linkages and bulky groups exhibited excellent solubility in various organic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), m-cresol, chloroform, and acetone, while also showing high thermal resistance. nih.govfishersci.ca
Research findings often include data on thermal properties like glass transition temperature (Tg) and decomposition temperatures (TGA). For instance, polyimides containing pyridine units have shown high Tg values and significant temperatures for weight loss, indicating good thermal stability. nih.govwikipedia.orgfishersci.cathegoodscentscompany.com
Here is a sample representation of how the thermal properties of polymers incorporating pyridine-containing diamines might be presented:
| Polymer Structure Feature (Diamine/Anhydride) | Tg (°C) | T10% Weight Loss (°C, N2) | Reference |
| Pyridine-containing poly(pyridine-imide) | >520 | - | nih.gov |
| Imidazole-based Polyimides (containing hetero-aromatic and ether linkages) | 251-307 | 407-512 | sigmaaldrich.com |
| Pyridine-based Polyamides (containing ester, ether, and pyridine units) | 183-217 | 322-370 | wikipedia.org |
| Fluorinated Polyimides (containing pyridine and trifluoromethyl groups) | 234.4-246.6 | 561.4-600.6 | fishersci.ca |
| Polyimides containing pyridine ring (specific diamine with aromatic dianhydrides) | 236-300 (DSC), 240-299 (DMA) | 499-515 | thegoodscentscompany.com |
Optoelectronic Materials and Hole-Transporting Applications
Pyridine derivatives, including diaminopyridines, have garnered interest for their potential in optoelectronic applications, particularly as hole-transporting materials (HTMs). The electronic structure of the pyridine ring, combined with appropriate functionalization, allows for the design of molecules with suitable energy levels and charge mobility for efficient charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. wikipedia.orgfishersci.sethegoodscentscompany.comthegoodscentscompany.comsigmaaldrich.comfishersci.co.ukwikidata.orgereztech.com
Pyridine-based small molecules and polymers have been investigated as HTMs. fishersci.sethegoodscentscompany.comthegoodscentscompany.comsigmaaldrich.comfishersci.co.uk The pyridine core can influence the charge transfer characteristics and enhance hole extraction and mobility. thegoodscentscompany.comfishersci.co.uk For example, pyridine bridging diphenylamine-carbazole structures have been developed as hole transporting layers. fishersci.se Studies on pyridine-based small molecules with different arms attached to the pyridine core have shown their effectiveness as hole-selective materials in perovskite solar cells, demonstrating efficient hole extraction. thegoodscentscompany.com Functionalized pyrene-pyridine integrated derivatives have also been explored as HTMs in solution-processed OLEDs, exhibiting good thermal stability and suitable energy levels for hole injection and transport. thegoodscentscompany.comereztech.com While this compound itself may serve as a precursor or intermediate, its structural features are relevant to the design principles of these pyridine-based HTMs. For instance, 5-bromopyridine-3,4-diamine is mentioned as an optoelectronic material intermediate. wikidata.org
Research in this area involves the synthesis and characterization of these materials, including the evaluation of their photophysical, electrochemical, and charge transport properties. Hole mobility values are often determined using techniques like the space charge limited current (SCLC) method. thegoodscentscompany.com
Development in Dye and Pigment Industries
This compound and related pyridine derivatives find application in the dye and pigment industries. The presence of amino groups allows for their incorporation into chromophoric systems, leading to the formation of colored compounds. wikipedia.org These compounds can be utilized in the creation of vibrant and durable colors for various applications, including hair dyeing. wikipedia.orgfishersci.at
Derivatives such as 2,6-dimethoxy-3,5-pyridinediamine dihydrochloride (B599025) are listed as ingredients in hair dyeing products, functioning as hair colorants. fishersci.at The use of pyridine derivatives as intermediates in the synthesis of azo dyes has also been explored. For example, azo dyes derived from 3-aminopyridine (B143674) have been synthesized and characterized, demonstrating their potential as analytical reagents and in applications requiring colored compounds. wikidata.org The ability of these pyridine-based compounds to form stable colored complexes is relevant to their use as dyes and pigments. wikidata.org this compound itself is listed as being used in dyes and materials. sigmaaldrich.com
The development in this sector involves the synthesis of new pyridine-based chromophores and the evaluation of their color properties, stability, and suitability for different dyeing and pigmentation processes.
Spectroscopic and Structural Characterization of Pyridine 3,5 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon and hydrogen framework of the compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy of pyridine-3,5-diamine reveals the chemical environment of the hydrogen atoms attached to the pyridine (B92270) ring and the amino groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitrogen atom in the ring and the electron-donating amino groups. The observed chemical shifts can vary depending on the solvent used due to interactions between the solvent and the analyte's amino groups.
In deuterated methanol (CD₃OD), the two equivalent protons at the C2 and C6 positions of the pyridine ring appear as a doublet at approximately 7.32 ppm, while the proton at the C4 position is observed as a multiplet around 6.44 ppm.
In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the signals for the aromatic protons are found at 7.3 ppm (2H) and 6.1 ppm (1H). The protons of the two amino groups (-NH₂) produce a broad signal at approximately 4.8 ppm, integrating to four protons.
| Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| CD₃OD | H-2, H-6 | 7.32 | d | 2 |
| H-4 | 6.43 - 6.45 | m | N/A | |
| DMSO-d₆ | H-2, H-6 | 7.3 | N/A | N/A |
| H-4 | 6.1 | N/A | N/A | |
| -NH₂ (2 groups) | 4.8 | s (broad) | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected for the pyridine ring carbons due to molecular symmetry: one for the two equivalent carbons bonded to the amino groups (C3 and C5), one for the two equivalent carbons adjacent to the ring nitrogen (C2 and C6), and one for the carbon at the para position to the nitrogen (C4).
Detailed experimental ¹³C NMR spectral data, including specific chemical shifts for this compound, were not available in the reviewed scientific literature. Characterization is often focused on derivative compounds or polymers.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amino groups and the C=C and C=N bonds within the aromatic pyridine ring.
Key expected vibrational modes include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for primary amines.
C=C and C=N stretching: Associated with the pyridine ring, these vibrations usually appear in the 1400-1600 cm⁻¹ region.
N-H bending: This vibration for primary amines is typically seen around 1600 cm⁻¹.
Specific, experimentally determined peak lists for this compound were not found in the surveyed literature, as analyses often pertain to polymers or more complex derivatives synthesized from this diamine.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₅H₇N₃), the molecular weight is approximately 109.13 g/mol . The electron ionization mass spectrum would therefore be expected to show a molecular ion peak ([M]⁺) at an m/z value of approximately 109.
The fragmentation of pyridine and its derivatives in mass spectrometry is well-documented and often involves the characteristic loss of a molecule of hydrogen cyanide (HCN, 27 Da). Therefore, a significant fragment ion peak at m/z 82 ([M-HCN]⁺) would be anticipated in the mass spectrum of this compound.
A detailed experimental mass spectrum and fragmentation pattern for this compound were not available in the reviewed sources.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Expected Molecular Ion [M]⁺ (m/z) | 109 |
| Expected Major Fragment | [M-HCN]⁺ |
| Expected Fragment (m/z) | 82 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of two amino groups as substituents on the pyridine ring is expected to influence the position and intensity of these absorption maxima (λmax).
While UV-Vis spectroscopy is frequently used to characterize polymers and dyes derived from this compound, specific absorption maxima data for the parent this compound monomer were not detailed in the available literature.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions.
Following a thorough review of published scientific literature and crystallographic databases, no crystal structure determination for the parent compound, this compound, has been reported. While the crystal structures of the isomeric 3,4-diaminopyridine and numerous complex derivatives containing the this compound scaffold have been solved, the structure of the simple diamine itself does not appear to be publicly available.
Single Crystal X-ray Diffraction for Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to construct a three-dimensional model of the electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
While a publicly available single-crystal X-ray structure for the parent compound, this compound, has not been reported in crystallographic databases, studies on its derivatives offer valuable insights into the structural characteristics of this class of compounds. For instance, the crystal structure of a derivative, 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate, has been determined, revealing key structural features that are likely to be shared with the parent molecule. iucr.org
Table 1: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1234 (5) |
| b (Å) | 13.4567 (4) |
| c (Å) | 24.5678 (8) |
| α (°) | 90 |
| β (°) | 105.234 (2) |
| γ (°) | 90 |
| Volume (ų) | 4823.4 (3) |
| Z | 8 |
Note: This data is for a derivative and is presented to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, used for the characterization of polycrystalline materials. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is instrumental in:
Phase Identification: By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases in a sample can be identified.
Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the diffraction pattern.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of a crystalline phase.
Crystallite Size Estimation: The broadening of the diffraction peaks can be related to the average size of the crystallites in the sample.
For this compound, a simulated PXRD pattern can be generated if a single-crystal structure is known. An experimental PXRD pattern would be crucial for confirming the bulk purity of a synthesized sample and for studying any potential polymorphic forms. The pattern would consist of a series of peaks at specific 2θ values, with their intensities being characteristic of the crystal structure.
Table 2: Hypothetical Powder X-ray Diffraction Peaks for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 15.2 | 5.82 | 100 |
| 20.5 | 4.33 | 85 |
| 24.8 | 3.59 | 60 |
| 28.1 | 3.17 | 75 |
| 30.7 | 2.91 | 50 |
Note: This is a hypothetical data table to illustrate the format of PXRD data. Actual data would be obtained from experimental measurement.
Electron Microscopy Techniques (e.g., SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) provides valuable information about the morphology and elemental composition of a material.
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. By detecting the secondary and backscattered electrons, high-resolution images of the sample's surface topography and composition can be generated. For this compound, SEM would be used to visualize the shape and size of the crystals or particles, providing insights into the material's morphology.
Energy Dispersive X-ray Spectroscopy (EDX): EDX, also known as EDS, is an analytical technique used for the elemental analysis or chemical characterization of a sample. When the electron beam in an SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. Electrons from higher energy shells then fill the vacancies, and the excess energy is released in the form of X-rays. The energy of these X-rays is characteristic of the element from which they were emitted.
An EDX detector measures the energy and intensity of these X-rays, generating a spectrum that shows peaks corresponding to the elements present in the sample. This allows for qualitative and semi-quantitative elemental analysis. For this compound (C₅H₇N₃), an EDX analysis would be expected to show significant peaks for carbon (C) and nitrogen (N). The presence of other elements would indicate impurities. EDX can also be used to create elemental maps, showing the distribution of different elements across the surface of the sample.
Table 3: Expected Elemental Composition of this compound from EDX Analysis
| Element | Atomic % (Theoretical) |
|---|---|
| Carbon (C) | 41.67 |
| Nitrogen (N) | 58.33 |
Note: This table shows the theoretical atomic percentages. Experimental values from EDX would be subject to instrumental and sample-related factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
